molecular formula C7H7F2NO B2729651 3,6-Difluoro-2-methoxyaniline CAS No. 1261677-79-5

3,6-Difluoro-2-methoxyaniline

Cat. No. B2729651
CAS RN: 1261677-79-5
M. Wt: 159.136
InChI Key: VNGWILGGKXURAV-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxyaniline, also known as 2-methoxy-3,6-difluoroaniline, is an organic compound with the chemical formula C7H7F2NO. It is a colorless liquid with a characteristic odor. It is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a precursor to other compounds. This compound is an important building block in organic chemistry, and its ability to undergo various reactions makes it a valuable tool for organic synthesis.

Scientific Research Applications

Spectroscopic and Computational Studies

Studies have utilized spectroscopic (FT-IR, FT-Raman, NMR) and computational methods (Hartree–Fock, DFT) to investigate the molecular structure and properties of methoxyaniline derivatives. For example, the molecular structure, vibrational, UV, and NMR spectra of 3-methoxyaniline were extensively studied, revealing insights into the molecular vibrations, electronic properties, and potential nonlinear optical behavior (Sivaranjini et al., 2014).

Conducting Polymers

Poly-o-methoxyaniline, a new soluble conducting polymer, has shown promise for industrial applications due to its good solubility in various solvents and conductivity properties. This discovery is significant for the field of conducting polymer chemistry (Macinnes & Funt, 1988).

Catalytic Applications

The catalytic efficiency of compounds involving methoxyaniline derivatives has been examined, such as in the NHC-Gold(I)-catalyzed alkoxylation of alkynes. These studies contribute to understanding the reaction mechanisms and the influence of counterions on catalytic performance (Trinchillo et al., 2016).

Polymerization and Material Science

Research on the aqueous polymerization of methoxyaniline derivatives, including studies on reaction conditions and the properties of the resulting polymers, has provided valuable insights into polymer chemistry and materials science (Sayyah et al., 2002).

Environmental Chemistry and Toxicology

Evaluation of Fenton-like oxidation for hazardous methoxyanilines in aqueous solutions has been conducted to understand better the degradation mechanisms and potential environmental impacts of these compounds. Such studies are crucial for environmental protection and the development of effective wastewater treatment methods (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

3,6-difluoro-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWILGGKXURAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261677-79-5
Record name 3,6-difluoro-2-methoxyaniline
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